Lipophilicity (XLogP3) Comparison
Predicted logP (XLogP3) values calculated using the same algorithm (PubChem XLogP3 3.0) reveal that 5‑amino‑2,4‑difluorobenzamide has an XLogP3 of 0.3 [1], which is 0.4 log units lower than 2,4‑difluorobenzamide (XLogP3 = 0.7) [2] and 0.7 log units higher than 4‑aminobenzamide (XLogP3 = ‑0.4) . This intermediate lipophilicity can influence membrane permeability, solubility, and off‑target binding in biological assays.
| Evidence Dimension | Predicted logP (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.3 |
| Comparator Or Baseline | 2,4-Difluorobenzamide: XLogP3 = 0.7; 4-Aminobenzamide: XLogP3 = -0.4 |
| Quantified Difference | ΔXLogP3 = -0.4 relative to 2,4-difluorobenzamide; ΔXLogP3 = +0.7 relative to 4-aminobenzamide |
| Conditions | In silico prediction using PubChem XLogP3 3.0 algorithm |
Why This Matters
The distinct lipophilicity profile positions 5‑amino‑2,4‑difluorobenzamide as a balanced scaffold for medicinal chemistry campaigns where extreme logP values may hinder development.
- [1] PubChem Compound Summary for CID 25658239, 5-Amino-2,4-difluorobenzamide. XLogP3 computed by XLogP3 3.0. https://pubchem.ncbi.nlm.nih.gov/compound/25658239 (accessed 2026-04-22). View Source
- [2] PubChem Compound Summary for CID 137726 (2,4-Difluorobenzamide). XLogP3 computed by XLogP3 3.0. https://pubchem.ncbi.nlm.nih.gov/compound/137726 (accessed 2026-04-22). View Source
